molecular formula C17H12N6O3S2 B2946596 N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868966-71-6

N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2946596
CAS No.: 868966-71-6
M. Wt: 412.44
InChI Key: JMLYMDANJXFAJV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a thiophene moiety at position 3 and a 4-nitrophenyl group linked via a thioacetamide bridge. Such hybrid frameworks are often explored for pharmacological applications due to their ability to modulate enzyme interactions, particularly in antimicrobial or anticancer contexts .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S2/c24-15(18-11-3-5-12(6-4-11)23(25)26)10-28-16-8-7-14-19-20-17(22(14)21-16)13-2-1-9-27-13/h1-9H,10H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLYMDANJXFAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structure, and biological effects, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a nitrophenyl group and a thiophenyl-substituted triazole-pyridazine moiety. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 314.36 g/mol. The presence of the nitro group and the thiophenyl ring contributes to its biological activity by potentially enhancing interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives and nitrophenyl acetamides. The detailed synthetic pathway often includes:

  • Formation of Thiophene Derivatives : Starting from thiophene compounds.
  • Introduction of the Triazole Ring : Utilizing cyclization reactions.
  • Final Coupling Reactions : To attach the nitrophenyl and thioacetamide groups.

Anticancer Properties

Research indicates that compounds containing triazole and thiophene moieties exhibit promising anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds can be as low as 4.37 µM for HepG-2 cells and 8.03 µM for A549 cells, indicating potent activity compared to standard drugs like cisplatin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of DNA/RNA Synthesis : Compounds with triazole rings are known to interfere with nucleic acid synthesis, crucial for cancer cell proliferation .
  • Targeting Key Enzymes : The presence of the thiadiazole structure may allow interactions with enzymes involved in tumorigenesis, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .
  • Antioxidant Activity : Many derivatives show antioxidant properties that help mitigate oxidative stress in cells, contributing to their anticancer effects .

Comparative Biological Activity Table

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundHepG-24.37Inhibition of DNA/RNA synthesis
Similar Thiophene-Triazole DerivativeA5498.03Enzyme inhibition (e.g., DHFR)

Case Studies

Several studies have highlighted the potential of triazole-based compounds in cancer therapy:

  • Study on Thiadiazole Derivatives : A recent investigation into 1,3,4-thiadiazole derivatives revealed their broad-spectrum anticancer activity across multiple cell lines .
  • Mechanistic Insights : Research focusing on the interaction between triazoles and key metabolic pathways has illustrated how these compounds can disrupt cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its triazolo-pyridazine scaffold, which distinguishes it from other nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activity References
N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-2-yl, 4-nitrophenyl, thioacetamide Hypothesized antimicrobial/kinase inhibition N/A
Triazin-2-yl derivatives (e.g., ) 1,3,5-Triazin-2-yl Pyrrolidin-1-yl, dimethylamino-benzylidene Not explicitly stated
Thiazolo[3,2-a]pyridines (e.g., ) Thiazolo-pyridine Cyanoacetamide, cyclohexyl groups Antimicrobial (Gram-positive bacteria)

Key Differences and Implications

Thiazolo-pyridines () incorporate sulfur in the fused ring, which may improve lipophilicity and membrane penetration for antimicrobial activity .

Substituent Effects: The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino groups in . This difference could alter solubility and reactivity in biological systems . The thioacetamide bridge in the target compound provides flexibility and hydrogen-bonding capacity, unlike the rigid cyanoacetamide groups in .

Biological Activity: While thiazolo-pyridines in demonstrate explicit antimicrobial efficacy (e.g., against Staphylococcus aureus), the target compound’s bioactivity remains speculative due to a lack of direct studies.

Q & A

Q. What are the common synthetic routes for N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the triazolo-pyridazine core. Key steps include:

Thiophene incorporation : Reacting 3-amino-[1,2,4]triazolo[4,3-b]pyridazine with thiophene-2-carbaldehyde via cyclocondensation .

Thioether linkage : Introducing the thioacetamide group through nucleophilic substitution using 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Nitrophenyl coupling : Final amidation with 4-nitroaniline using coupling agents like EDCI/HOBt .

  • Table : Representative Synthetic Steps
StepReaction TypeReagents/ConditionsYield Range
1CyclocondensationThiophene-2-carbaldehyde, EtOH, reflux65–75%
2Nucleophilic substitution2-Chloroacetamide, K₂CO₃, DMF, 80°C70–85%
3Amidation4-Nitroaniline, EDCI, HOBt, DCM60–70%

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the thiophene-triazolo-pyridazine core and acetamide linkage. Key signals include:
  • Thiophene protons: δ 7.2–7.5 ppm (multiplet) .
  • Triazole-CH: δ 8.1–8.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₄N₆O₃S₂: 454.06) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Q. What are the key structural features influencing its reactivity?

  • Methodological Answer :
  • Electron-withdrawing nitro group : Enhances electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis studies) .
  • Triazolo-pyridazine core : Aromatic heterocycle stabilizes charge delocalization, affecting redox behavior .
  • Thioether bridge : Susceptible to oxidation (e.g., forming sulfoxides under H₂O₂), requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to improve yield and purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, temperature) in the cyclocondensation step .
  • Purification : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) to isolate intermediates .
  • In-line analytics : Implement LC-MS monitoring to detect side-products (e.g., over-oxidized thioethers) early .

Q. How should discrepancies between NMR and mass spectrometry data be resolved?

  • Methodological Answer :
  • Contradiction Analysis :
  • Case : Observed [M+H]+ = 455.07 (HRMS) vs. calculated 454.06.
  • Resolution :

Isotopic pattern check : Confirm presence of ³⁵Cl/³⁷Cl (if applicable) .

2D NMR (HSQC/HMBC) : Verify if unexpected peaks correlate with impurities (e.g., residual solvents) .

  • Table : Common Data Discrepancies and Solutions
Discrepancy TypeLikely CauseSolution
Mass shift +1 DaIncomplete deprotonationRe-run MS in negative ion mode
Split NMR peaksRotamers from amide bondHeat sample to 50°C in DMSO-d₆

Q. What strategies are recommended for evaluating its biological activity in vitro?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR) due to triazolo-pyridazine's ATP-binding affinity .
  • Assay Design :

Enzyme inhibition : Use fluorescence-based kinase assays (IC₅₀ determination) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values with controls .

  • SAR Studies : Modify the thiophene or nitro groups to assess impact on potency .

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